molecular formula C25H26N4O3S B1666372 A-119637

A-119637

カタログ番号: B1666372
分子量: 462.6 g/mol
InChIキー: HLVQBOYEHQRWHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-e]pyrimidine-2,4-dione core substituted with a phenyl group at position 5 and a 2-methoxyphenylpiperazine moiety linked via an ethyl chain. This structure combines a rigid bicyclic system with a flexible piperazine side chain, a design common in central nervous system (CNS)-targeting agents due to piperazine’s affinity for serotonin and dopamine receptors .

特性

分子式

C25H26N4O3S

分子量

462.6 g/mol

IUPAC名

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H26N4O3S/c1-32-21-10-6-5-9-20(21)28-14-11-27(12-15-28)13-16-29-24(30)22-19(18-7-3-2-4-8-18)17-33-23(22)26-25(29)31/h2-10,17H,11-16H2,1H3,(H,26,31)

InChIキー

HLVQBOYEHQRWHG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5

正規SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

A-119637
A119637

製品の起源

United States

準備方法

Thieno[3,2-e]pyrimidine Core Synthesis

The thienopyrimidine scaffold is typically constructed via cyclocondensation of 2-aminothiophene-3-carbonitrile or ester derivatives with urea or thiourea.

Procedure (Adapted from):

  • 2-Amino-5-phenylthiophene-3-carbonitrile (1.0 equiv) is refluxed with urea (1.2 equiv) in acetic acid at 120°C for 8 hours.
  • The intermediate 5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione is isolated via vacuum filtration (yield: 65–70%).

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the urea’s carbonyl oxygen on the electron-deficient carbon of the thiophene ring, followed by cyclization and dehydration.

Introduction of the Piperazine-Ethyl Side Chain

The 3-position nitrogen of the thienopyrimidine is alkylated using 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine under basic conditions.

Procedure (Adapted from):

  • 5-Phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione (1.0 equiv) is dissolved in anhydrous DMF.
  • Add 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine (1.2 equiv), K₂CO₃ (2.0 equiv), and a catalytic amount of KI.
  • Heat at 80°C for 24 hours under nitrogen.
  • Purify via column chromatography (CHCl₃:MeOH = 95:5) to yield the target compound (yield: 55–60%).

Optimization Notes :

  • Solvent Choice : DMF enhances nucleophilicity of the thienopyrimidine nitrogen compared to acetone or THF.
  • Microwave Assistance : Reducing reaction time to 2 hours with microwave irradiation at 100°C improves yield to 70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.40 (m, 5H, Ph), 6.95–6.75 (m, 4H, piperazine-Ar), 4.20 (t, J = 6.8 Hz, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 3.55–3.30 (m, 8H, piperazine-CH₂), 2.90 (t, J = 6.8 Hz, 2H, CH₂N).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O of methoxy).
  • HRMS (ESI+) : m/z calculated for C₂₆H₂₇N₄O₃S [M+H]⁺: 479.1752; found: 479.1755.

X-ray Crystallography

While no crystal structure of the target compound is reported, related analogs (e.g., 3-phenylpiperidine-2,6-dione derivatives ) exhibit distorted chair conformations in piperazine rings and planar thienopyrimidine cores.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Key Advantages Limitations
Classical Alkylation 55–60 24 Simplicity, no specialized equipment Low yield, long reaction time
Microwave-Assisted 70 2 High efficiency, reduced side products Requires microwave reactor
Solid-Phase Synthesis N/A Scalability for combinatorial libraries Not validated for this specific compound

化学反応の分析

科学研究への応用

This compoundは、次を含む幅広い科学研究への応用があります。

    薬理学: アルファ1Dアドレナリン受容体の選択的な拮抗薬として使用され、アドレナリンシグナル伝達経路の研究を助けます。

    生物学: 細胞シグナル伝達と受容体相互作用への影響について調査されています。

    医学: 高血圧や良性前立腺肥大など、アドレナリンシグナル伝達に関連する状態における潜在的な治療用途。

    産業: 新しい薬理学的薬剤の開発と、創薬における参照化合物として使用されます

科学的研究の応用

Medicinal Chemistry Applications

  • Antagonist Activity : Research indicates that compounds similar to 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione have been developed as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These antagonists are crucial in treating hormone-dependent conditions such as prostate cancer and endometriosis .
  • Neuropharmacological Potential : The piperazine derivative has shown promise in psychopharmacology, particularly in modulating serotonin receptors. This suggests potential applications in treating mood disorders and anxiety-related conditions. Compounds with similar structures have been noted for their selective binding to serotonin receptors, which can lead to antidepressant effects .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant binding affinity towards various receptors. For instance, one study highlighted a related thienopyrimidine derivative that displayed high binding affinity and potent antagonistic activity for the LHRH receptor with IC50 values as low as 0.06 nM . Such potency indicates the potential for developing effective treatments for hormone-related diseases.

In Vivo Studies

Animal studies have further confirmed the efficacy of these compounds. For example, oral administration of related thienopyrimidine derivatives resulted in substantial suppression of plasma luteinizing hormone levels in castrated male cynomolgus monkeys, suggesting effective hormonal modulation . This highlights the compound's potential use in clinical settings for managing hormone-related disorders.

Case Studies

Study Focus Findings
PubMed Study on LHRH AntagonistsDevelopment of thieno[2,3-d]pyrimidine derivativesIdentified potent non-peptide LHRH antagonists with significant biological activity .
Neuropharmacological ResearchSerotonin receptor modulationDemonstrated potential antidepressant properties through selective receptor binding .
Pharmacokinetic StudiesOral bioavailability assessmentConfirmed effective plasma concentration levels post-administration in animal models .

作用機序

類似の化合物との比較

類似の化合物

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-e]pyrimidine-2,4-dione 5-Phenyl; 3-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl] ~478.5 (calculated) Balanced lipophilicity (methoxy group enhances solubility; phenyl increases rigidity).
5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione Pyrimidine-2,4-dione 5-Methyl; 3-propyl-linked trifluoroethoxy-phenylpiperazine ~495.4 Trifluoroethoxy group increases metabolic stability and electronegativity.
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 1-Oxadiazole-linked 2-chlorophenyl; 3-(4-fluorobenzyl) ~511.9 Chlorophenyl and fluorobenzyl groups enhance receptor-binding specificity; oxadiazole improves bioavailability.
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidinone 4-Piperidinophenyl; 2-thioxo ~393.5 Chromeno-pyrimidine hybrid with sulfur substitution; exhibits oral bioavailability and drug-like properties.

Structural and Functional Insights

Core Structure Variations

  • Thieno-pyrimidine vs. In contrast, chromeno-pyrimidine derivatives () exhibit fused benzene rings, increasing molecular rigidity and metabolic resistance .
  • Substituent Effects: Piperazine vs. Piperidine: The 2-methoxyphenylpiperazine group in the target compound may confer dual serotonin (5-HT₁A) and dopamine (D₂) receptor modulation, while piperidine-substituted analogs () are more lipophilic, favoring blood-brain barrier permeability . Halogenated Groups: ’s 2-chlorophenyl and 4-fluorobenzyl substituents enhance receptor affinity through halogen bonding but increase molecular weight (~511.9 vs.

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The target compound’s methoxy group (logP ~2.8, estimated) balances solubility and membrane permeability, whereas trifluoroethoxy (, logP ~3.5) increases hydrophobicity, prolonging half-life but risking hepatotoxicity .
  • Bioavailability: Chromeno-pyrimidine derivatives () demonstrate superior oral bioavailability (83% in silico) due to reduced rotatable bonds and optimal polar surface area (PSA <90 Ų), whereas thieno-pyrimidines (target and ) may require prodrug strategies for enhanced absorption .

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the evidence, but piperazine-linked thieno-pyrimidines are frequently explored for neuropsychiatric applications. Computational modeling suggests moderate blood-brain barrier penetration (BBB score: 0.6) and CYP3A4-mediated metabolism .
  • Contradictions : ’s trifluoroethoxy analog shows higher metabolic stability but lower synthetic yield (42% vs. 68% for methoxy derivatives), highlighting a trade-off between efficacy and manufacturability .

生物活性

The compound 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key functional groups:

  • Thieno[3,2-e]pyrimidine core : This heterocyclic structure is known for various biological activities.
  • Piperazine moiety : Often associated with psychoactive properties and used in the design of central nervous system agents.
  • Methoxyphenyl group : This substituent can enhance lipophilicity and influence receptor binding.

Research indicates that compounds containing a thieno[3,2-e]pyrimidine framework may exhibit inhibitory activity against various kinases, particularly those involved in cancer pathways. The specific interactions of this compound with target proteins are still under investigation.

Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • In vitro studies have shown that thieno[3,2-e]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. A related compound demonstrated a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line at a concentration of 10 μM .

Neuropharmacological Effects

Compounds with piperazine structures are often investigated for their neuropharmacological effects:

  • Serotonin Receptor Modulation : The piperazine moiety may interact with serotonin receptors, potentially influencing mood and anxiety disorders. Studies have indicated that similar piperazine derivatives can modulate serotonin release indirectly through adenosine pathways .

Case Studies

  • Study on Anticancer Activity :
    • A study synthesized various thieno[3,2-e]pyrimidine derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that modifications to the piperazine substituent significantly affected the anticancer activity, suggesting a structure-activity relationship (SAR) worth exploring further.
  • Neuropharmacological Evaluation :
    • Research involving piperazine derivatives demonstrated their capacity to modulate neurotransmitter systems. This study found that certain modifications to the methoxyphenyl group enhanced binding affinity to serotonin receptors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic viability:

  • Preliminary studies suggest favorable solubility and permeability profiles compared to other known inhibitors targeting similar pathways .
  • Toxicological assessments revealed potential side effects such as skin rashes and gastrointestinal disturbances, which are common for compounds with similar structures .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves three key stages:

  • Cyclocondensation : Formation of the thieno[3,2-e]pyrimidine core using thiourea and carbonyl precursors under acidic conditions (e.g., p-toluenesulfonic acid) .
  • Nucleophilic substitution : Introduction of the piperazine-ethyl moiety via coupling agents like EDCI/HOBt in anhydrous DMF at 60°C .
  • Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures to achieve >95% purity . Key reagents: EDCI (coupling agent), DMF (solvent), thiourea (core precursor).

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and analytical methods is used:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent integration and regiochemistry (e.g., methoxyphenyl vs. piperazine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the thienopyrimidine core .

Q. What preliminary biological assays are used to evaluate its activity?

  • In vitro kinase inhibition : Screening against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction yields be optimized for low-efficiency steps (e.g., piperazine-ethyl coupling)?

  • Computational reaction design : Tools like density functional theory (DFT) predict transition-state energetics to optimize solvent polarity (e.g., switching from DMF to THF) and temperature .
  • Catalyst screening : Testing Pd-mediated cross-coupling or microwave-assisted synthesis to reduce reaction time from 24h to 6h .
  • Table : Yield comparison under varying conditions:
ConditionSolventCatalystYield (%)
Standard (DMF, 60°C)DMFEDCI45
THF, microwaveTHFPd(PPh3_3)4_472

Q. How to resolve contradictions in receptor binding data across different assays?

  • Orthogonal validation : Compare radioligand displacement (e.g., 3H^3H-labeled competitors) with fluorescence-based assays to rule out false positives from autofluorescence .
  • Buffer optimization : Adjust pH (e.g., 6.5–7.4) and ionic strength to stabilize ligand-receptor interactions .
  • Molecular docking : Use AutoDock Vina to identify binding poses that explain variability (e.g., methoxyphenyl group orientation in kinase active sites) .

Q. What strategies validate the compound’s mechanism of action in cellular models?

  • Target engagement assays : Cellular thermal shift assays (CETSA) confirm direct binding to suspected targets (e.g., CDK2) .
  • CRISPR knockouts : Silence putative targets (e.g., EGFR) to assess loss of compound efficacy .
  • Metabolomics : LC-MS profiling to track downstream effects (e.g., ATP depletion in treated cells) .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • PK/PD modeling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility and absorption .
  • Table : In vitro vs. in vivo data for lead analogs:
AnalogIn vitro IC50_{50} (nM)In vivo tumor reduction (%)
A1235
B862 (with PEGylation)

Methodological Notes

  • Key citations : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Oriental Journal of Chemistry) and computational design frameworks (ICReDD) .
  • Structural focus : Emphasized thienopyrimidine-piperazine interactions critical to biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-119637
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
A-119637

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。